molecular formula C18H23F2NO3 B7002202 N-(1-bicyclo[2.2.2]octanyl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide

N-(1-bicyclo[2.2.2]octanyl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide

Cat. No.: B7002202
M. Wt: 339.4 g/mol
InChI Key: WAIZAZQBMDVKCR-UHFFFAOYSA-N
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Description

N-(1-bicyclo[222]octanyl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide is a complex organic compound characterized by its unique bicyclo[222]octane structure and the presence of difluoromethoxy and methoxy groups on the phenyl ring

Properties

IUPAC Name

N-(1-bicyclo[2.2.2]octanyl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2NO3/c1-23-14-3-2-13(10-15(14)24-17(19)20)11-16(22)21-18-7-4-12(5-8-18)6-9-18/h2-3,10,12,17H,4-9,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIZAZQBMDVKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC23CCC(CC2)CC3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-bicyclo[222]octanyl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide typically involves multiple steps, starting with the preparation of the bicyclo[222]octane core This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclic structure

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-bicyclo[2.2.2]octanyl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups within the molecule.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

N-(1-bicyclo[2.2.2]octanyl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-bicyclo[2.2.2]octanyl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The bicyclo[2.2.2]octane core provides a rigid framework that can influence the compound’s binding affinity and selectivity towards its targets. The difluoromethoxy and methoxy groups on the phenyl ring can modulate the compound’s electronic properties, affecting its reactivity and interactions with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    N-(1-bicyclo[2.2.2]octanyl)-2-[3-(methoxy)-4-methoxyphenyl]acetamide: Lacks the difluoromethoxy group, which may result in different chemical and biological properties.

    N-(1-bicyclo[2.2.2]octanyl)-2-[3-(difluoromethoxy)-4-hydroxyphenyl]acetamide: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.

Uniqueness

The presence of both difluoromethoxy and methoxy groups on the phenyl ring, combined with the bicyclo[222]octane core, makes N-(1-bicyclo[222]octanyl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide unique

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